3-(2,5-dimethoxyphenyl)-2-({[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one
Description
This compound features a 3,4-dihydroquinazolin-4-one core substituted at position 3 with a 2,5-dimethoxyphenyl group and at position 2 with a sulfanyl-linked 5-methyl-1,3-oxazol-4-yl moiety bearing a 2,3-dimethoxyphenyl substituent. The dihydroquinazolinone scaffold is pharmacologically significant, often associated with antimicrobial, anticancer, and anti-inflammatory activities . Structural complexity arises from the fused heterocyclic systems, suggesting unique physicochemical and biological profiles compared to simpler analogs.
Properties
IUPAC Name |
3-(2,5-dimethoxyphenyl)-2-[[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O6S/c1-17-22(30-27(38-17)20-10-8-12-25(36-4)26(20)37-5)16-39-29-31-21-11-7-6-9-19(21)28(33)32(29)23-15-18(34-2)13-14-24(23)35-3/h6-15H,16H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEMDVULJWPNGSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=C(C(=CC=C2)OC)OC)CSC3=NC4=CC=CC=C4C(=O)N3C5=C(C=CC(=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of Quinazolinone Derivatives
Key structural analogs are compared below based on core modifications, substituents, and heterocyclic appendages:
Key Observations:
Core Saturation: The target compound’s partially saturated 3,4-dihydroquinazolinone core may confer greater conformational flexibility compared to the fully aromatic quinazolin-4(3H)-one in . This could enhance binding to flexible enzyme active sites.
Heterocyclic Appendages: The oxazole moiety in the target compound differs from the oxadiazole in . Oxadiazoles are more electron-deficient, which may alter redox properties or hydrogen-bonding capacity .
Physicochemical Properties
- Melting Points: The high melting point of 4l (228–230°C) correlates with its crystalline, multi-methoxyphenyl structure . The target compound’s melting point is unreported but likely higher due to increased molecular weight and rigidity from the oxazole-sulfanyl linkage.
- Lipophilicity: Both the target compound and 4l feature methoxy groups, suggesting comparable logP values. However, the oxazole’s nitrogen atoms may introduce polar surface area differences, influencing solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
